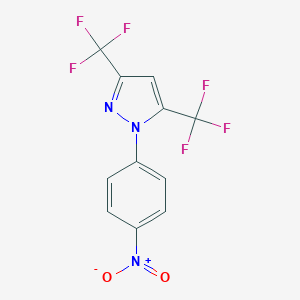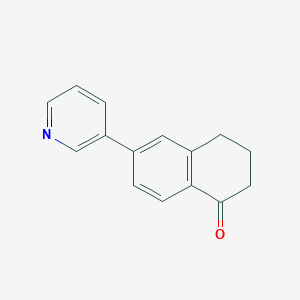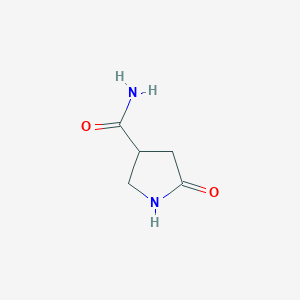
5-氧代吡咯烷-3-甲酰胺
描述
5-Oxopyrrolidine-3-carboxamide is a heterocyclic organic compound characterized by a five-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
科学研究应用
5-Oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 5-Oxopyrrolidine-3-carboxamide is the Nav1.8 voltage-gated sodium ion channels . These channels are expressed primarily in sensory neurons, which are responsible for conveying information via the spinal cord .
Mode of Action
5-Oxopyrrolidine-3-carboxamide acts as an inhibitor of the Nav1.8 voltage-gated sodium ion channels . These channels play a central role in initiating and propagating action potentials . By inhibiting these channels, 5-Oxopyrrolidine-3-carboxamide can modulate the influx of sodium ions in excitable cells .
Biochemical Pathways
The Nav1.8 voltage-gated sodium ion channels are believed to play a role in various maladies, including neuropathic pain, chronic itch, and inflammatory pain perception . Therefore, the inhibition of these channels by 5-Oxopyrrolidine-3-carboxamide can affect these biochemical pathways.
Pharmacokinetics
It’s worth noting that the compound’s solubility in various organic solvents could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The inhibition of Nav1.8 voltage-gated sodium ion channels by 5-Oxopyrrolidine-3-carboxamide can lead to a decrease in the perception of pain, itch, and inflammation . This makes it potentially useful for treating diseases involving Nav1.8 receptors or stemming specifically from dysfunction of Nav1.8 voltage-gated sodium ion channels .
生化分析
Biochemical Properties
5-Oxopyrrolidine-3-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . It is synthesized via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds have shown analgesic and antihypoxic effects of varying strength .
Cellular Effects
5-Oxopyrrolidine-3-carboxamide has been observed to have effects on various types of cells and cellular processes . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .
Molecular Mechanism
The molecular mechanism of action of 5-Oxopyrrolidine-3-carboxamide involves its interactions with biomolecules and its effects on gene expression . It is suggested that compounds of this class were potential GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists .
准备方法
Synthetic Routes and Reaction Conditions: 5-Oxopyrrolidine-3-carboxamide can be synthesized through the cyclization of 2-methylenesuccinic acid with various amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting compounds are isolated as crystalline solids and characterized using spectroscopic methods such as IR and NMR spectroscopy .
Industrial Production Methods: While specific industrial production methods for 5-oxopyrrolidine-3-carboxamide are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 5-Oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The lactam ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrrolidine derivatives, amine derivatives, and various oxidized forms, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Pyrrolidine-2-one: Another lactam with a similar ring structure but differing in its substitution pattern and biological activity.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the ring, offering different reactivity and biological profiles.
Prolinol: A derivative of pyrrolidine with an alcohol functional group, used in various synthetic applications.
Uniqueness: 5-Oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and its ability to inhibit Nav1.8 channels, making it a valuable compound in the development of treatments for pain and itch disorders .
属性
IUPAC Name |
5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSCOTHGFJMOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393348 | |
| Record name | 5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14466-21-8 | |
| Record name | 5-oxopyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-pyrrolidine-3-carboxylic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-Oxopyrrolidine-3-carboxamide derivatives as CCR5 antagonists in the context of HIV-1?
A: 5-Oxopyrrolidine-3-carboxamide derivatives bind to the CCR5 receptor, which is a chemokine receptor found on the surface of white blood cells. This binding prevents the interaction between CCR5 and the HIV-1 envelope protein gp120, which is essential for the virus to enter and infect the host cell. [, ] Specifically, these derivatives inhibit CCR5-using HIV-1 envelope-mediated membrane fusion, effectively blocking viral entry. []
Q2: How does the structure of 5-Oxopyrrolidine-3-carboxamide influence its activity as a CCR5 antagonist?
A: Structure-activity relationship (SAR) studies have shown that modifications to the 5-Oxopyrrolidine-3-carboxamide scaffold can significantly impact its CCR5 antagonistic activity. For example, introducing 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group enhances binding affinity to CCR5. []
Q3: Apart from CCR5 antagonism, what other biological activities have been explored for 5-Oxopyrrolidine-3-carboxamide derivatives?
A: 5-Oxopyrrolidine-3-carboxamide derivatives have shown potential as antimycobacterial agents. [] Molecular docking studies suggest that these compounds bind to Mycobacterium tuberculosis enoyl reductase (InhA), a key enzyme involved in mycolic acid biosynthesis, which is essential for the survival of the bacteria. [, , , , ] Additionally, some derivatives exhibit antioxidant activity, with certain compounds demonstrating higher potency than ascorbic acid. []
Q4: Can you describe a synthetic route for preparing 5-Oxopyrrolidine-3-carboxamide derivatives?
A: One efficient approach involves a two-step synthesis starting from γ-lactone. The first step involves a conjugate addition of primary amines to an ethyl α-functionalized acrylate, followed by intramolecular cyclization to yield N,1-dialkyl-4-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxamides. []
Q5: Have computational methods been employed to study 5-Oxopyrrolidine-3-carboxamide derivatives?
A: Yes, molecular docking studies have been performed to understand the binding interactions of 5-Oxopyrrolidine-3-carboxamide derivatives with their targets. For instance, docking studies revealed that the pyrrolyl peptide linkage and specific substitutions on the aromatic ring are crucial for binding to InhA in Mycobacterium tuberculosis. [] Additionally, these compounds have been docked into the active sites of other targets like Candida albicans dihydrofolate reductase. [] These simulations help visualize potential binding modes and provide insights for further structural optimization. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


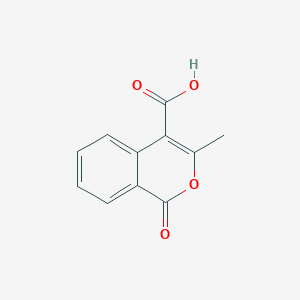
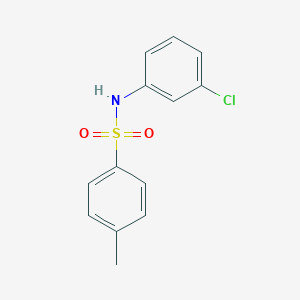
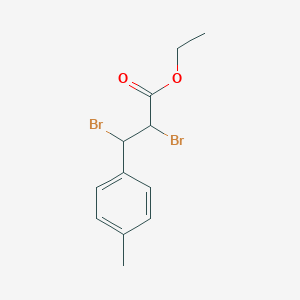
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)
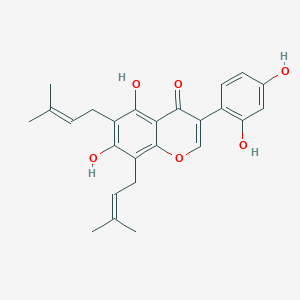
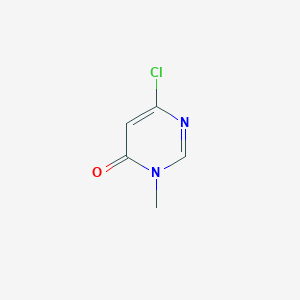
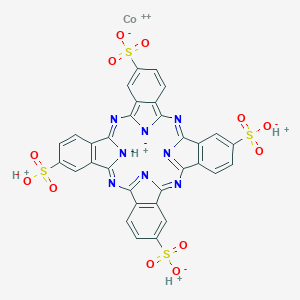
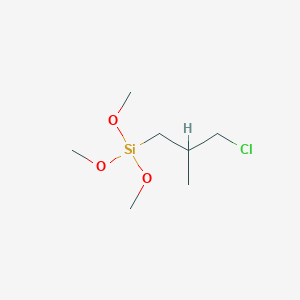
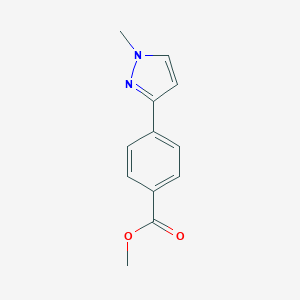
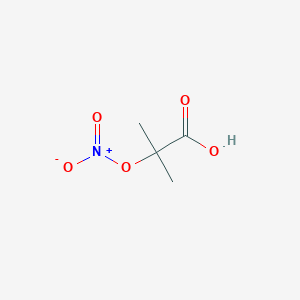
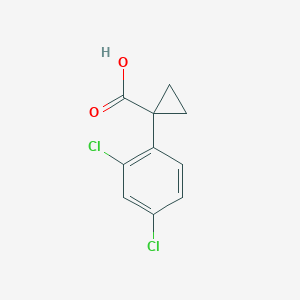
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)
